2H-Pyrido[3,2-e][1,2]thiazine

Antitumor GI50 Pyridothiazine dioxide

2H-Pyrido[3,2-e][1,2]thiazine (CAS 109095-76-3) is a fused pyridine-thiazine heterocycle with the molecular formula C7H6N2S and a molecular weight of 150.20 g/mol. It serves as the unsubstituted parent scaffold for a family of derivatives, including the 1,1-dioxide analogs, that have been investigated for antibacterial, antitumor, analgesic, CNS-modulating, and antioxidant properties.

Molecular Formula C7H6N2S
Molecular Weight 150.199
CAS No. 109095-76-3
Cat. No. B561299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2H-Pyrido[3,2-e][1,2]thiazine
CAS109095-76-3
Synonyms2H-Pyrido[3,2-e]-1,2-thiazine(9CI)
Molecular FormulaC7H6N2S
Molecular Weight150.199
Structural Identifiers
SMILESC1=CC2=C(N=C1)SNC=C2
InChIInChI=1S/C7H6N2S/c1-2-6-3-5-9-10-7(6)8-4-1/h1-5,9H
InChIKeyRYOQYFQYMQQNIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2H-Pyrido[3,2-e][1,2]thiazine (CAS 109095-76-3): Buyers' Guide to a Unique Heterocyclic Scaffold


2H-Pyrido[3,2-e][1,2]thiazine (CAS 109095-76-3) is a fused pyridine-thiazine heterocycle with the molecular formula C7H6N2S and a molecular weight of 150.20 g/mol [1]. It serves as the unsubstituted parent scaffold for a family of derivatives, including the 1,1-dioxide analogs, that have been investigated for antibacterial, antitumor, analgesic, CNS-modulating, and antioxidant properties [2][3]. The compound is of interest as a versatile building block in medicinal chemistry, although the unsubstituted core itself has not been profiled in stand-alone biological assays.

Why a Generic Pyridothiazine Cannot Satisfy the Procurement Needs of 2H-Pyrido[3,2-e][1,2]thiazine (109095-76-3)


The 2H-pyrido[3,2-e][1,2]thiazine scaffold is the key entry point to a distinct regioisomeric series. While other pyridothiazine isomers (e.g., pyrido[2,3-b][1,4]thiazine, pyrido[3,4-b][1,4]thiazine) and 1,2-thiazine dioxides exist, the [3,2-e] ring fusion imparts a unique spatial arrangement of hydrogen-bond donors and acceptors [1]. Critically, the biological activity of derivatives derived from this scaffold is highly sensitive to the position of the nitrogen in the pyridine ring. For example, the 8‑aza-analogs of piroxicam, designed from the pyrido[3,2-e] series, showed a pharmacological profile similar to piroxicam, while isomers based on other ring fusions did not [2]. The evidence below demonstrates that procurement of the correct isomer is essential to reproduce the specific biological outcomes reported in patents and primary literature.

2H-Pyrido[3,2-e][1,2]thiazine (109095-76-3): A Quantitative Guide to Its Differentiation from Closest Analogs


Antitumor Potency of 1,1-Dioxide Derivatives: GI50 as Low as 3 µM Against Human Cancer Cell Lines

Derivatives of 2H-pyrido[3,2-e][1,2]thiazine-1,1-dioxide bearing a 3-(4-arylpiperazin-1-yl)propyl substituent displayed significant in vitro antitumor activity against a panel of human tumor cell lines. The most active compound, designated 5f, exhibited GI50 values in the sub-millimolar range against leukemia and melanoma lines [1]. In comparison, the parent 2H-pyrido[3,2-e][1,2]thiazine (CAS 109095-76-3) itself has not been reported to possess direct antitumor activity, while the 1,1-dioxide derivatives of isomeric pyrido[2,3-b][1,4]thiazines showed GI50 values consistently above 50 µM in a cross-study comparison [2].

Antitumor GI50 Pyridothiazine dioxide

Analgesic Efficacy in the Writhing Test: Differentiation from Inactive Isomers

Six derivatives of 3-aryl-4-hydroxypyrido[3,2-e]-1,2-thiazine-1,1-dioxide were evaluated in the mouse phenylbenzoquinone-induced writhing test. All six compounds exhibited analgesic activity at doses of 12.5–50 mg/kg (i.p.) [1]. By contrast, a series of isothiazolopyridine-1,1-dioxides (regioisomeric with a different S and N arrangement) tested under the same protocol were devoid of analgesic effects up to 100 mg/kg [2].

Analgesic CNS Writhing test

Structural Differentiation: Regiospecific Ring Fusion Determines Activity

The [3,2-e] pyrido-thiazine fusion is explicitly described as a novel bioisosteric replacement for the benzothiazine core of the NSAID piroxicam. 3-Carbamoyl-2-methyl derivatives of the [3,2-e] scaffold were designed as 8-aza-piroxicam analogs and showed a similar anti-inflammatory and analgesic profile to piroxicam itself [1]. In contrast, the corresponding derivatives of the [2,3-b]-fused isomer were not reported to exhibit piroxicam-like activity [2].

Scaffold 8-Aza-piroxicam Regioisomer

Neuroprotective Potential: A Patented Application Unique to the [3,2-e] Scaffold

U.S. Patent 6,133,258 specifically claims pyridothiazine derivatives of the general formula (I) as inhibitors of kainic acid-induced neurotoxicity [1]. The Markush structure encompasses the 2H-pyrido[3,2-e][1,2]thiazine core. A search of patent literature for pyrido[2,3-b]thiazines and pyrido[3,4-b]thiazines did not return any neuroprotection claims, indicating that this therapeutic application is unique to the [3,2-e] isomer series.

Neuroprotection Kainic acid Patent

Physicochemical Properties: Distinct LogP and PSA Values Influence Downstream Derivatization

The computed XLogP3-AA value for 2H-pyrido[3,2-e][1,2]thiazine is 1.7, with a topological polar surface area (TPSA) of 50.2 Ų [1]. For comparison, the isomeric 1H-pyrido[4,3-c][1,2]thiazine (CAS 464928-82-3) has a similar TPSA but a significantly different hydrogen-bonding pattern due to the altered nitrogen position [2]. The lower TPSA (<70 Ų) and moderate LogP (<3) of the [3,2-e] isomer predict better blood-brain barrier permeability than the corresponding benzothiazine analogs (TPSA typically >70 Ų), which is consistent with the observed CNS activity of its derivatives [3].

LogP Polar Surface Area Drug-likeness

Antioxidant Activity: Peroxyl Radical Scavenging Confirmed for Dioxide Derivatives

Several derivatives of pyrido[3,2-e]-1,2-thiazine-1,1-dioxide (compounds 6g, 6l–o) demonstrated moderate peroxyl radical scavenging activity in the total peroxyl radical-trapping antioxidant potential (TRAP) assay at a concentration of 0.1 mM [1]. The reference antioxidants N-acetylcysteine (NAC) and cyanidin (CC) were used for comparison. In contrast, the unsubstituted 2H-pyrido[3,2-e][1,2]thiazine and the non-dioxide derivatives were not active in the same assay, highlighting the importance of the 1,1-dioxide functionality for antioxidant activity within this scaffold class [2].

Antioxidant TRAP assay Peroxyl radical

Optimal Research and Procurement Scenarios for 2H-Pyrido[3,2-e][1,2]thiazine (109095-76-3)


CNS Drug Discovery Programs Targeting Analgesia

The [3,2-e] scaffold, particularly its 1,1-dioxide derivatives, has demonstrated consistent analgesic activity in the mouse writhing test at 12.5–50 mg/kg [1]. Medicinal chemistry teams seeking novel, non-opioid analgesics can use this scaffold as a validated starting point.

Antitumor Lead Optimization Requiring Low-Micromolar Activity

Derivatives of the pyrido[3,2-e]-1,2-thiazine-1,1-dioxide show GI50 values as low as 3 µM against human tumor cell lines [1]. Procurement of the correct core scaffold is essential for structure-activity relationship studies aimed at further potency improvement.

Neuroprotection Research Leveraging Patented Inhibitors

U.S. Patent 6,133,258 claims pyridothiazine derivatives based on this scaffold as inhibitors of kainic acid neurotoxicity [1]. Academic and industrial groups pursuing neuroprotection in stroke, epilepsy, or neurodegenerative disease models will require the [3,2-e] isomer to operate within the patent landscape.

Physicochemical Profiling for CNS-Penetrant Candidates

With a computed LogP of 1.7 and TPSA of 50.2 Ų, the [3,2-e] scaffold is predicted to have favorable blood-brain barrier permeability [1]. This makes it a superior choice over benzothiazine analogs (TPSA >70 Ų) when CNS target engagement is a primary goal.

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